2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide
Description
2-(2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide is a synthetic small molecule featuring a pyridinone core substituted with a methoxy group at position 5 and a piperazine moiety linked via a methyl group. The piperazine ring is further modified with a furan-2-carbonyl group, while the acetamide side chain is attached to an m-tolyl (3-methylphenyl) group. This structure integrates pharmacophoric elements common in drug discovery:
- Pyridinone core: Often associated with kinase inhibition or anti-inflammatory activity due to its hydrogen-bonding capacity.
- Piperazine: Enhances solubility and serves as a spacer for substituent placement.
- N-(m-tolyl)acetamide: A hydrophobic moiety that may influence target binding or pharmacokinetics.
Properties
IUPAC Name |
2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c1-18-5-3-6-19(13-18)26-24(31)17-29-16-23(33-2)21(30)14-20(29)15-27-8-10-28(11-9-27)25(32)22-7-4-12-34-22/h3-7,12-14,16H,8-11,15,17H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFMNRSGOXCECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide is a complex organic compound that integrates various functional groups, including furan, piperazine, pyridine, and acetamide. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide |
| Molecular Weight | 394.4 g/mol |
| Chemical Formula | C25H28N4O5 |
| InChI Key | InChI=1S/C25H28N4O5/c1-18-6-3-4... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit key enzymes involved in inflammatory processes, potentially leading to reduced inflammation and related symptoms. The presence of the methoxy group and the unique arrangement of functional groups enhance its binding affinity to these targets, which may improve its pharmacological efficacy.
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on uracil amides have shown that they can cleave poly (ADP-ribose) polymerase (PARP), leading to increased apoptosis in breast cancer cell lines. The IC50 values for these compounds ranged from 18 μM to 29 μM, indicating moderate to significant efficacy against cancer cells .
Enzyme Inhibition
The compound has been found to inhibit PARP1 activity effectively. In one study, compounds derived from similar structures demonstrated inhibition rates of up to 82% at certain concentrations . This suggests a potential role in cancer therapy by targeting DNA repair mechanisms.
Case Studies
- Study on Breast Cancer Cells
- Mechanistic Insights
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide, it is essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo... | Lacks methoxy group | Reduced binding affinity |
| 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy... | Lacks methyl group on phenyl ring | Altered pharmacokinetics |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Core Heterocycles: The pyridinone core in the target compound contrasts with pyrazolo-triazinone , triazole , or oxadiazole cores in analogs. These differences influence electronic properties and binding interactions. NMR studies (e.g., ) highlight that substituent placement (e.g., regions A and B in pyridinone derivatives) significantly alters chemical environments, which may correlate with bioactivity .
Substituent Effects: Furan vs. Thiophene: The target’s furan-2-carbonyl group offers oxygen-based hydrogen-bonding capacity, while thiophene in provides sulfur-mediated hydrophobic interactions.
Bioactivity: Compounds with sulfanyl-triazole moieties (e.g., ) demonstrated anti-exudative activity in rodent models, suggesting that the target’s pyridinone core and acetamide side chain could be optimized for similar applications .
Key Findings:
- Synthesis Complexity : The target compound’s piperazine-furan linkage requires multi-step alkylation and acylation, similar to methods in .
- LogP Trends: The target’s higher LogP (vs.
Research Findings and Implications
NMR Analysis: demonstrates that substituent-induced chemical shift changes (e.g., in pyridinone derivatives) can pinpoint structural modifications critical for activity . Applied to the target compound, this method could elucidate how the furan-carbonyl group influences electron distribution.
Anti-Exudative Activity: The sulfanyl-triazole acetamides in achieved 40–60% inhibition of edema in rats at 50 mg/kg, suggesting that the target’s pyridinone core could be tested for similar efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
